Damirone B
Overview
Description
Damirone B is a pyrroloquinoline alkaloid isolated from marine organisms, particularly sea sponges. This compound belongs to a family of physiologically active compounds known for their unique highly-fused structures and diverse biological activities. This compound exhibits significant biological activities, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Damirone B involves several steps, starting with the Bartoli indole synthesis. This method is followed by IBX-mediated oxidation to form the pyrroloiminoquinone core structure. Late-stage diversification at specific nitrogen positions (N-5 and N-9) yields this compound and its analogs .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for larger-scale production, depending on the demand and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Damirone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone or semiquinone forms.
Substitution: Substitution reactions at specific positions on the pyrroloquinoline ring can yield various analogs with different biological activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include IBX (2-iodoxybenzoic acid) and other quinone-forming reagents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include different quinone derivatives, hydroquinone forms, and substituted analogs with varying biological activities .
Scientific Research Applications
Damirone B has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Damirone B involves its interaction with molecular targets and pathways within cells. The compound’s highly-fused structure allows it to participate in electron transfer reactions, which are crucial for its biological activities. This compound can interact with metal cations, acting as Lewis acids, and form complexes that enhance its electron transfer capabilities. These interactions are essential for its anticancer, antifungal, and antiparasitic effects .
Comparison with Similar Compounds
Damirone B is part of the pyrroloquinoline alkaloid family, which includes compounds such as:
- Damirone A
- Batzelline A
- Batzelline D
- Makaluvamine O
- Makaluvone
Uniqueness: this compound stands out due to its specific structural features and biological activities. Compared to other similar compounds, this compound exhibits higher electron affinity and reduction potential, making it more effective in certain biological applications. Its ability to form stable complexes with metal cations further enhances its unique properties .
Properties
IUPAC Name |
7-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-3-2-6-5-12-10-9(6)7(13)4-8(14)11(10)15/h4-5,12H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLGJUYDUWMFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CNC3=C2C1=CC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930190 | |
Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138683-67-7 | |
Record name | Damirone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138683677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Damirone B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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